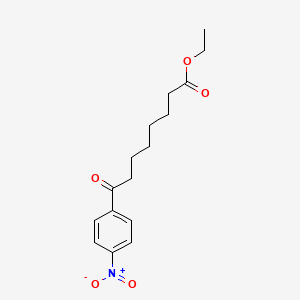

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUOJMTINSTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645728 | |

| Record name | Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-65-6 | |

| Record name | Ethyl 4-nitro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate, a long-chain aryl ketone with potential significance in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed overview of its chemical and physical properties, a proposed synthetic route via Friedel-Crafts acylation, and a discussion of its potential reactivity and applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and similar molecules in their work.

Introduction: The Significance of Long-Chain Aryl Ketones in Drug Discovery

Long-chain aryl ketones are a class of organic compounds that have garnered considerable interest in the field of drug discovery.[1] Their molecular architecture, which combines a lipophilic alkyl chain with a polar aromatic ketone, allows for diverse interactions with biological targets.[1] The nature and substitution of the aryl ring can significantly modulate a molecule's electronic properties, lipophilicity, and binding affinity for enzymes and receptors.[1] This makes them attractive scaffolds for the development of novel therapeutic agents across various domains, including oncology, inflammation, and infectious diseases.[1]

This compound belongs to this promising class of molecules. The presence of a terminal ethyl ester and a para-substituted nitrophenyl group on an eight-carbon chain suggests a unique combination of reactivity and potential biological activity. The nitro group, being a strong electron-withdrawing group, is known to influence the chemical and biological properties of aromatic compounds, often impacting their metabolic pathways and interaction with biological targets.[2] This guide aims to provide a detailed, albeit partially predictive, technical overview of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 898777-65-6 | [3] |

| Molecular Formula | C₁₆H₂₁NO₅ | [3] |

| Molecular Weight | 307.34 g/mol | [3] |

| Boiling Point | 431.3 ± 25.0 °C at 760 Torr (Predicted) | - |

| Melting Point | Not available | - |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | - |

| Storage Conditions | -20°C, under dry and light-protected conditions. | - |

Synthesis and Purification

The most plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[4]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of nitrobenzene with ethyl 8-chloro-8-oxooctanoate (the acid chloride of mono-ethyl suberate).

Reaction Scheme:

Caption: Proposed synthesis of this compound.

It is crucial to note that Friedel-Crafts acylations on strongly deactivated rings like nitrobenzene are notoriously difficult and often result in low yields.[5] The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack.[5] Alternative, more forcing reaction conditions or different catalytic systems might be necessary to achieve a reasonable yield.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation and has not been specifically optimized for this reaction.[4]

-

Preparation of the Acylating Agent: Mono-ethyl suberate is converted to its acid chloride, ethyl 8-chloro-8-oxooctanoate, using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with an inert solvent (e.g., carbon disulfide or dichloromethane) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Addition of Reactants: Nitrobenzene is added to the flask, and the mixture is cooled in an ice bath. Ethyl 8-chloro-8-oxooctanoate, dissolved in the same inert solvent, is then added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may require heating to reflux for several hours to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and an acidic aqueous solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of the target compound.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are readily available, the following data are predicted based on the analysis of its structural features and comparison with similar compounds.[6][7]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | Ar-H (ortho to -NO₂) |

| ~8.10 | d | 2H | Ar-H (meta to -NO₂) |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ |

| ~3.05 | t | 2H | -CH₂ -C(=O)-Ar |

| ~2.30 | t | 2H | -CH₂ -C(=O)O- |

| ~1.75 | m | 2H | -CH₂-CH₂ -C(=O)-Ar |

| ~1.65 | m | 2H | -CH₂-CH₂ -C(=O)O- |

| ~1.40 | m | 4H | -(CH₂)₂- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C =O (ketone) |

| ~173 | C =O (ester) |

| ~150 | Ar-C (-NO₂) |

| ~141 | Ar-C (ipso to acyl) |

| ~129 | Ar-CH |

| ~124 | Ar-CH |

| ~61 | -O-C H₂-CH₃ |

| ~38 | -C H₂-C(=O)-Ar |

| ~34 | -C H₂-C(=O)O- |

| ~29 | -(CH₂)n- |

| ~25 | -(CH₂)n- |

| ~24 | -(CH₂)n- |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1690 | C=O stretch (aryl ketone) |

| ~1600, ~1475 | C=C stretch (aromatic) |

| ~1520, ~1345 | N-O stretch (nitro group) |

| ~1250-1000 | C-O stretch (ester) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 307. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl groups and loss of the ethoxy group from the ester.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by its three main functional groups: the nitroaryl ketone, the ethyl ester, and the aliphatic chain.

Reactivity of the Nitroaryl Ketone Moiety

The nitro group strongly deactivates the aromatic ring towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although this typically requires harsh conditions. The ketone carbonyl group can undergo standard reactions such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.

Reactivity of the Ethyl Ester Moiety

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to a primary alcohol.

Potential as a Bioactive Scaffold

While there is no direct biological data for this compound, the structural motifs present suggest several avenues for its potential application in drug discovery:

-

Enzyme Inhibition: Long-chain aryl ketones have been investigated as inhibitors of various enzymes. For instance, analogs with different aryl substituents have shown potential as inhibitors of enzymes in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[8] The 4-nitrophenyl group could serve as a key pharmacophore for interaction with specific enzyme active sites.

-

Prodrug and Linker Strategies: The ester functionality can be utilized in prodrug design, where the active carboxylic acid is released upon enzymatic hydrolysis in vivo. The long alkyl chain can also serve as a linker to attach this molecule to other pharmacophores or targeting moieties.

-

Antimicrobial and Anticancer Potential: Nitroaromatic compounds are a well-established class of therapeutic agents with applications as antibacterial, antiprotozoal, and anticancer drugs.[9] The mechanism of action often involves the bioreduction of the nitro group to reactive intermediates that can induce cellular damage in pathogenic organisms or cancer cells.[2]

Conclusion

This compound is a molecule with intriguing structural features that suggest its potential as a valuable intermediate and scaffold in medicinal chemistry. Although its synthesis is predicted to be challenging via conventional Friedel-Crafts acylation due to the deactivating nitro group, alternative synthetic strategies could be explored. The lack of published experimental data for this specific compound highlights an opportunity for further research to fully characterize its properties and explore its biological activity. The predictive data and proposed methodologies in this guide provide a solid foundation for researchers interested in investigating this and related long-chain aryl ketones for applications in drug discovery and development.

References

-

Benzene Nitration and Friedel-Crafts Acylation. Reddit. Available at: [Link]

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Available at: [Link]

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. National Center for Biotechnology Information. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Center for Biotechnology Information. Available at: [Link]

-

Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Science Publishing. Available at: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

-

p-Nitrophenyl palmitate. PubChem. Available at: [Link]

-

Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-oxo-2H. JOCPR. Available at: [Link]

- Synthesis method of 8-bromoethyl octanoate. Google Patents.

-

Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. Available at: [Link]

Sources

- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. 898777-65-6|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Regioselective Synthesis of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

Introduction

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is a substituted aromatic keto-ester with potential applications as a versatile building block in medicinal chemistry and materials science. The presence of a reactive keto-carbonyl group, a terminal ester, and a nitroaromatic moiety provides multiple handles for further chemical modification. This guide provides an in-depth, field-proven methodology for the synthesis of this target molecule. We will dissect the strategic challenges inherent in its structure and present a robust, multi-step pathway that ensures high purity and regiochemical control, moving beyond simplistic textbook representations to address real-world synthetic hurdles.

Strategic Synthesis Analysis: Overcoming the Challenge of the Nitro Group

A cursory retrosynthetic analysis might suggest a direct Friedel-Crafts acylation of nitrobenzene with a suitable C8 acylating agent. This approach, illustrated below, involves the reaction between nitrobenzene and ethyl 8-chloro-8-oxooctanoate.

Caption: Initial, but flawed, retrosynthetic approach.

However, this direct pathway is fundamentally unviable. The nitro group (-NO₂) is a powerful electron-withdrawing substituent that strongly deactivates the benzene ring towards electrophilic aromatic substitution.[1][2][3] Consequently, Friedel-Crafts acylation of nitrobenzene does not proceed under standard conditions, as the aromatic ring is not sufficiently nucleophilic to attack the acylium ion electrophile.[4][5][6][7]

To circumvent this, a more sophisticated strategy is required. The most logical and effective approach is to perform the acylation on an activated, para-directing benzene derivative and introduce the nitro group at a later stage. Our chosen strategy employs acetanilide as the starting aromatic compound. The acetamido (-NHCOCH₃) group is an activating, ortho, para-director which facilitates the Friedel-Crafts reaction and, due to steric hindrance, strongly favors para-substitution. The synthesis, therefore, follows a three-stage sequence after the preparation of the acylating agent:

-

Friedel-Crafts Acylation: Reaction of acetanilide with ethyl 8-chloro-8-oxooctanoate.

-

Amide Deprotection: Hydrolysis of the acetamido group to a primary amine.

-

Oxidation: Conversion of the amine to the target nitro group.

This pathway not only overcomes the reactivity issue but also guarantees the desired para-regiochemistry of the final product.

Preparation of the Key Acylating Agent: Ethyl 8-chloro-8-oxooctanoate

The success of the core synthesis hinges on the availability of the acylating agent. This intermediate is prepared from suberic acid in a two-step process.

Experimental Protocol 2.1: Synthesis of Suberic Acid Monoethyl Ester

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid (50.0 g, 0.287 mol) and absolute ethanol (200 mL).

-

Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) as a catalyst.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (250 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield suberic acid monoethyl ester as a colorless oil.

Experimental Protocol 2.2: Conversion to Ethyl 8-chloro-8-oxooctanoate

-

Setup: In a 250 mL flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the suberic acid monoethyl ester (40.4 g, 0.20 mol).

-

Reagent Addition: Slowly add thionyl chloride (22.0 mL, 0.30 mol) dropwise at room temperature with stirring.

-

Reaction: After the addition is complete, heat the mixture to 70 °C for 2 hours. The evolution of HCl and SO₂ gas will be observed.

-

Purification: Cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is ethyl 8-chloro-8-oxooctanoate, which is typically used in the next step without further purification.

The Core Synthetic Pathway

This section details the main three-step sequence to achieve the target molecule.

Caption: The robust three-step synthesis pathway.

Experimental Protocol 3.1: Friedel-Crafts Acylation of Acetanilide

-

Setup: Equip a 1 L three-neck flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (AlCl₃) (32.0 g, 0.24 mol) and anhydrous dichloromethane (DCM) (400 mL). Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Add the crude ethyl 8-chloro-8-oxooctanoate (from Protocol 2.2, ~0.20 mol) dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.[8] This step generates the electrophilic acylium ion.[9][10]

-

Substrate Addition: In a separate flask, dissolve acetanilide (27.0 g, 0.20 mol) in anhydrous DCM (150 mL). Add this solution dropwise to the reaction mixture over 1 hour at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~500 g) containing concentrated HCl (50 mL) with vigorous stirring.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid is purified by recrystallization from ethanol to afford Ethyl 8-(4-acetamidophenyl)-8-oxooctanoate.

Experimental Protocol 3.2: Amide Hydrolysis

-

Setup: In a 500 mL round-bottom flask, suspend the product from the previous step (e.g., 50.0 g, 0.156 mol) in a mixture of ethanol (150 mL) and 6 M hydrochloric acid (150 mL).

-

Reaction: Heat the mixture to reflux for 4-6 hours until the solid dissolves and TLC analysis indicates the disappearance of the starting material.

-

Work-up: Cool the solution in an ice bath and neutralize by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9.

-

Extraction & Purification: Extract the product into ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude Ethyl 8-(4-aminophenyl)-8-oxooctanoate can be purified by column chromatography if necessary.

Experimental Protocol 3.3: Oxidation to the Nitro Compound

-

Caution: This procedure involves a strong oxidizing agent and should be performed with care in a well-ventilated fume hood.

-

Oxidant Preparation: In a flask cooled to 0 °C, prepare trifluoroperacetic acid (TFPAA) in situ by slowly adding trifluoroacetic anhydride (44.1 g, 0.21 mol) to a stirred suspension of 90% hydrogen peroxide (6.4 g, 0.19 mol) in DCM (150 mL).

-

Substrate Addition: Dissolve the amine from Protocol 3.2 (e.g., 43.0 g, 0.155 mol) in DCM (200 mL) and add it dropwise to the cold TFPAA solution over 1 hour.

-

Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Work-up: Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with sodium bicarbonate solution, sodium sulfite solution (to destroy excess peroxide), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Data Summary

The following table summarizes key quantitative data for the reactants and products in the core synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Analytical Data (Expected) |

| Acetanilide | C₈H₉NO | 135.16 | Aromatic Substrate | ¹H NMR (CDCl₃): δ ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.1 (t, 1H), ~2.2 (s, 3H) |

| Ethyl 8-chloro-8-oxooctanoate | C₁₀H₁₇ClO₃ | 220.70 | Acylating Agent | IR (neat): ν ~1795 cm⁻¹ (C=O, acyl chloride), ~1730 cm⁻¹ (C=O, ester) |

| Ethyl 8-(4-acetamidophenyl)-8-oxooctanoate | C₁₈H₂₅NO₄ | 319.40 | Acylated Intermediate | ¹H NMR (CDCl₃): δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.6 (d, 2H, Ar-H ortho to NHAc), ~2.2 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₃) |

| Ethyl 8-(4-aminophenyl)-8-oxooctanoate | C₁₆H₂₃NO₃ | 277.36 | Amino Intermediate | IR (KBr): ν ~3450, 3350 cm⁻¹ (N-H stretch), ~1730 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, ketone) |

| This compound | C₁₆H₂₁NO₅ | 307.34 | Final Product | ¹H NMR (CDCl₃): δ ~8.3 (d, 2H), ~8.1 (d, 2H), 4.1 (q, 2H), 3.0 (t, 2H), 2.3 (t, 2H), 1.8-1.2 (m, 11H) |

References

-

Brainly.in. (2021, August 29). Can nitrobenzene undergo Friedel Crafts acylation? Retrieved from Brainly.in. [Link]

-

Allen. (n.d.). (A) p-O_(2)N-C_(6)H_(4)COCH_(3) is prepared by Friedel Crafts acylation of nitrobenzene. (R) Nitrobenzene easily undergoes electrophilic substitution reaction. Allen Career Institute. [Link]

-

Filo. (2025, September 26). Explain the reactivity of nitrobenzene in Friedel-Crafts acylation. Filo. [Link]

-

StackExchange. (n.d.). What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? Chemistry Stack Exchange. [Link]

-

Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Quora. [Link]

-

Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. Reddit. [Link]

-

Doubtnut. (2023, January 4). Nitrobenzene does not undergo Friedel-Craft's reaction. Because Statement-II. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. (A) `p-O_(2)N-C_(6)H_(4)COCH_(3)` is prepared by Friedel Crafts acylation of nitrobenzene. (R) Nitrobenzene easily undergoes electrophilic substitution reaction. [allen.in]

- 3. youtube.com [youtube.com]

- 4. Explain the reactivity of nitrobenzene in Friedel-Crafts acylation Discu.. [askfilo.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

CAS Number: 898777-65-6 | Molecular Formula: C₁₆H₂₁NO₅ | Molecular Weight: 307.34 g/mol

This technical guide provides a comprehensive overview of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate, a specialized organic building block with potential applications in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, potential biological significance, and safe handling of this unique keto-ester.

Physicochemical Properties

This compound is categorized as a nitro compound, an aromatic ketone, and a long-chain ester.[2] While extensive experimental data is not widely published, its physical and chemical properties can be predicted based on its structure.

| Property | Predicted Value / Information | Source |

| Molecular Formula | C₁₆H₂₁NO₅ | [2] |

| Molecular Weight | 307.34 | [2] |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | General chemical principles |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Synthesis and Mechanistic Considerations

The synthesis of this compound presents a unique challenge in electrophilic aromatic substitution. The primary route for analogous compounds is the Friedel-Crafts acylation.[3] However, the presence of a strongly deactivating nitro group on the phenyl ring significantly reduces the nucleophilicity of the aromatic system, making the classical Friedel-Crafts reaction with nitrobenzene notoriously difficult.

Proposed Synthetic Pathway: Modified Friedel-Crafts Acylation

A plausible approach involves the Friedel-Crafts acylation of nitrobenzene with ethyl 8-chloro-8-oxooctanoate (the acid chloride of suberic acid monoethyl ester) using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3] Due to the deactivating nature of the nitro group, harsh reaction conditions, such as higher temperatures and a larger excess of the catalyst, may be required to drive the reaction forward. The para-substitution is generally favored due to steric hindrance at the ortho positions and the meta-directing effect of the nitro group.

Caption: Proposed Friedel-Crafts Acylation Workflow.

Alternative Synthetic Strategy: Esterification

An alternative and potentially more viable route would be the esterification of 8-(4-nitrophenyl)-8-oxooctanoic acid. This precursor could be synthesized first, followed by a standard Fischer esterification with ethanol in the presence of an acid catalyst. This approach circumvents the challenges of the direct Friedel-Crafts acylation on a highly deactivated ring.

Caption: Alternative Two-Step Synthesis via Esterification.

Structural Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the methylene protons of the octanoate chain. The aromatic protons would likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) characteristic of a para-substituted benzene ring. The quartet and triplet of the ethyl ester group would be observed in the upfield region.

¹³C NMR: The carbon NMR spectrum would display a signal for the ketone carbonyl carbon and the ester carbonyl carbon in the downfield region. Aromatic carbons and the aliphatic carbons of the octanoate chain and the ethyl group would also be present.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1680-1740 cm⁻¹). The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z 307. Fragmentation patterns would likely involve cleavage at the keto and ester groups.

Caption: Potential Intervention in the Arachidonic Acid Cascade.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory environment. [4]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention if necessary. All chemical products should be treated as having unknown hazards and toxicity. [4]

Conclusion

This compound is a commercially available chemical intermediate with a unique combination of functional groups. While its synthesis and characterization are not extensively documented in peer-reviewed literature, this guide provides a framework for its preparation, analysis, and potential applications based on established chemical principles and data from structurally related compounds. Its potential as a precursor for novel bioactive molecules makes it a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery.

References

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. Available at: [Link]

- Process for preparing nitro benzoic acid alkyl esters. Google Patents.

-

CAS 851008-62-3 | Ethyl (ethyl(4-nitrophenyl)(oxo)-_6-sulfaneylidene)carbamate. Hoffman Fine Chemicals. Available at: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. Available at: [Link]

- Synthesis method of 8-bromoethyl octanoate. Google Patents.

-

Ethyl 3-(4-nitrophenyl)propanoate. PubChem. Available at: [Link]

- Method of synthesis of para-nitrobenzoic acid ethyl ester. Google Patents.

- Process for the preparation of alkyl nitrobenzoates. Google Patents.

Sources

An In-depth Technical Guide to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate: Synthesis, Characterization, and Potential Applications

Introduction: Unveiling a Molecule of Interest

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is a bifunctional organic molecule that, while not extensively documented in current literature, presents considerable interest for researchers in medicinal chemistry and materials science. Its molecular architecture is characterized by three key features: a long-chain aliphatic ester (ethyl octanoate), a central ketone, and a para-substituted nitrophenyl ring. The presence of the nitro group, a powerful electron-withdrawing moiety, significantly influences the molecule's electronic properties and reactivity, making it a potentially valuable synthon for more complex chemical entities.

This guide provides a comprehensive technical overview of this compound, from its logical synthesis to its structural characterization and prospective applications. Given the limited specific data available for this compound, this document leverages established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource for professionals in drug development and chemical research.

Synthesis and Mechanistic Considerations: A Strategic Approach

The most logical and established method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

The Challenge of a Deactivated Ring

A significant consideration for the synthesis of this compound is the strong deactivating nature of the nitro group on the aromatic ring.[3] This deactivation makes the ring less nucleophilic and thus less susceptible to electrophilic attack. Consequently, forcing reaction conditions are typically required, which can lead to side reactions or low yields. The choice of the acylating agent and catalyst is therefore critical for a successful synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the Friedel-Crafts acylation of nitrobenzene with the acid chloride of suberic acid monoethyl ester (ethyl 8-chloro-8-oxooctanoate). Aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for this transformation.[4]

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol (Predictive)

-

Preparation of the Acylating Agent: Suberic acid is first converted to its monoethyl ester, followed by reaction with thionyl chloride (SOCl₂) or oxalyl chloride to yield ethyl 8-chloro-8-oxooctanoate. This intermediate should be freshly prepared and used without prolonged storage.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried thoroughly under vacuum and flushed with an inert gas (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) in the reaction flask and cooled to 0 °C in an ice bath.

-

Formation of the Acylium Ion: Ethyl 8-chloro-8-oxooctanoate (1 equivalent) dissolved in the same solvent is added dropwise to the stirred AlCl₃ suspension. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion-AlCl₃ complex.

-

Acylation Reaction: Nitrobenzene (1 equivalent) is added dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Structural Elucidation and Physicochemical Properties

Due to the absence of published experimental data, the following physicochemical and spectroscopic information is predictive, based on the known properties of similar chemical structures.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₁NO₅ |

| Molecular Weight | 307.34 g/mol |

| Appearance | Pale yellow solid or oil |

| Boiling Point | > 400 °C (decomposes) |

| Melting Point | 55-65 °C |

| Solubility | Soluble in most organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water. |

| LogP | ~3.5 |

Predicted Spectroscopic Data

-

δ 8.30 (d, J = 8.8 Hz, 2H): Protons on the aromatic ring ortho to the nitro group. The strong deshielding is due to the electron-withdrawing nitro group.

-

δ 8.10 (d, J = 8.8 Hz, 2H): Protons on the aromatic ring meta to the nitro group and ortho to the ketone.

-

δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester group (-OCH₂CH₃).

-

δ 3.05 (t, J = 7.4 Hz, 2H): Methylene protons alpha to the ketone (C7-H₂).

-

δ 2.30 (t, J = 7.5 Hz, 2H): Methylene protons alpha to the ester carbonyl (C2-H₂).

-

δ 1.75-1.60 (m, 4H): Methylene protons at C3 and C6.

-

δ 1.45-1.30 (m, 4H): Methylene protons at C4 and C5.

-

δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃).

-

δ 198.5: Ketone carbonyl carbon (C8).

-

δ 173.0: Ester carbonyl carbon (C1).

-

δ 150.0: Aromatic carbon attached to the nitro group.

-

δ 140.0: Aromatic carbon attached to the ketone.

-

δ 129.5 (2C): Aromatic carbons ortho to the ketone.

-

δ 123.5 (2C): Aromatic carbons meta to the ketone.

-

δ 60.5: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ 38.0: Methylene carbon alpha to the ketone (C7).

-

δ 34.0: Methylene carbon alpha to the ester (C2).

-

δ 28.5 (2C): Methylene carbons at C4 and C5.

-

δ 24.5 (2C): Methylene carbons at C3 and C6.

-

δ 14.0: Methyl carbon of the ethyl ester (-OCH₂CH₃).

-

~2930 cm⁻¹: C-H stretching of aliphatic CH₂ groups.

-

~1730 cm⁻¹: C=O stretching of the ester.

-

~1690 cm⁻¹: C=O stretching of the aryl ketone.

-

~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1520, 1345 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

m/z 307 (M⁺): Molecular ion peak.

-

m/z 262: [M - OCH₂CH₃]⁺

-

m/z 150: [C₇H₄NO₂]⁺ (nitrophenyl ketone fragment).

-

m/z 120: [C₇H₄O]⁺ (benzoyl fragment).

Potential Applications in Research and Drug Development

While specific biological activities of this compound have not been reported, its structural motifs suggest several avenues for investigation.

As a Synthetic Intermediate

The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the title compound a useful intermediate for the synthesis of a variety of more complex molecules, such as pharmaceutical agents or functional dyes. The long aliphatic chain could also be modified, for example, through alpha-functionalization of the ketone or ester.

Potential Biological Activity

Compounds containing the nitrophenyl moiety have been investigated for a range of biological activities, including antibacterial and anticancer properties.[5] The keto-ester functionality is also present in various biologically active molecules.[6] Therefore, this compound could be a candidate for screening in various biological assays. For instance, long-chain alkylphenyl ketones have been explored for their anti-inflammatory properties, potentially through the modulation of pathways like the arachidonic acid cascade.[7]

Caption: Hypothetical Modulation of the Arachidonic Acid Cascade by the title compound.

Conclusion

This compound is a molecule with significant potential as a synthetic building block and a candidate for biological screening. While its synthesis presents challenges due to the deactivated nature of the nitrophenyl ring, these can be overcome with carefully chosen reaction conditions. The predictive spectroscopic data provided in this guide will be invaluable for the characterization of this compound. Future research into the biological activities of this and related molecules is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Guzmán-Gutiérrez, S. L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14359. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Bakhite, E. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 26(23), 7294. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

Chad's Prep. 18.2d EAS Friedel Crafts Alkylation and Acylation. [Link]

-

Chem.libretexts.org. Friedel-Crafts Acylation. [Link]

-

Reddit. Benzene Nitration and Friedel-Crafts Acylation. [Link]

-

chemguide.co.uk. friedel-crafts acylation of benzene. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

DTIC. Synthesis of 3-(P-Nitrophenyl)SulfonylOxy2. [Link]

- Google Patents. Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

-

ResearchGate. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

PMC. A comparison of nitrophenyl esters and lactones as substrates of cytosolic aldehyde dehydrogenase. [Link]

-

Hoffman Fine Chemicals. CAS 851008-62-3 | Ethyl (ethyl(4-nitrophenyl)(oxo)-_6-sulfaneylidene)carbamate. [Link]

- Google Patents.

-

PMC. Assessment of the Biological Activity and Phenolic Composition of Ethanol Extracts of Pomegranate (Punica granatum L.) Peels. [Link]

-

PMC. Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. [Link]

-

ResearchGate. Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl Group. [Link]

-

PMC. Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada. [Link]

-

MDPI. Characterization and Computational Insights into the Potential Biological Activity of 4-Hydroxyphenyl 8-Chlorooctanoate Purified from Endophytic Fusarium solani. [Link]

-

PubMed. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. reddit.com [reddit.com]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is a niche organic compound characterized by a long-chain ester, a phenyl ketone core, and a nitro functional group. Its structural complexity makes it a molecule of significant interest as a potential intermediate in pharmaceutical synthesis and as a scaffold in medicinal chemistry. The presence of the nitro group, a well-known pharmacophore and a versatile chemical handle, opens avenues for further chemical modifications, making this compound a valuable building block for creating diverse molecular libraries.

This guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol, physicochemical properties, and a discussion of its potential applications in drug development, grounded in the context of similar molecular structures.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is This compound . It is classified under several organic families, including esters, ketones, and nitrobenzene derivatives.

A summary of its key identifiers and properties is presented below:

| Property | Value | Source |

| CAS Number | 898777-65-6 | [1] |

| Molecular Formula | C₁₆H₂₁NO₅ | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| SMILES Code | O=C(OCC)CCCCCCC(C1=CC=C(=O)C=C1)=O | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl group. The general strategy involves the reaction of nitrobenzene with an appropriate acylating agent derived from suberic acid monoethyl ester.

A plausible and efficient precursor for this synthesis is ethyl 8-chloro-8-oxooctanoate, the acid chloride of suberic acid monoethyl ester. This can be prepared from ethyl 8-bromooctanoate, a commercially available starting material. The bromine atom in ethyl 8-bromooctanoate serves as a reactive site for substitution and coupling reactions, making it a versatile building block in organic synthesis.[2][3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound.

Materials and Reagents:

-

Ethyl 8-chloro-8-oxooctanoate

-

Nitrobenzene

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. To the stirred suspension, add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.

-

Addition of Nitrobenzene: After the addition of the acyl chloride, add nitrobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Data

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not widely published, a predicted spectroscopic profile can be inferred based on its structure and data from analogous compounds.[4][5]

Predicted Spectroscopic Data:

| Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), methylene protons of the octanoate chain, and distinct aromatic protons of the para-substituted nitrophenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the ethyl group, methylene carbons of the aliphatic chain, and aromatic carbons, including the carbon bearing the nitro group. |

| IR (cm⁻¹) | Characteristic absorption bands for the C=O stretch of the ester and ketone, C-O stretch of the ester, and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Potential Applications in Drug Development

The structural motifs within this compound suggest its potential utility in several areas of drug discovery and development.

Intermediate for Biologically Active Molecules

The presence of the nitro group is of particular significance. It can be readily reduced to an amino group, which can then be further functionalized. This makes the compound a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activities. Many compounds containing a 4-aminophenyl group exhibit diverse pharmacological properties.

Scaffold for Anti-inflammatory Agents

Long-chain alkylphenyl ketones are an emerging class of compounds with potential anti-inflammatory properties.[6] It is hypothesized that these molecules may exert their effects by inhibiting key enzymes in the arachidonic acid cascade, such as microsomal Prostaglandin E2 Synthase-1 (mPGES-1).[6] This enzyme is responsible for the production of the pro-inflammatory mediator prostaglandin E2. The long aliphatic chain and the aromatic ketone are key features that could allow for interaction with the active site of such enzymes.

Potential Mechanism of Action: Inhibition of mPGES-1

Caption: Hypothesized inhibition of mPGES-1 by this compound.

Conclusion

This compound is a compound with significant potential for researchers in organic synthesis and drug development. Its synthesis is achievable through established chemical reactions, and its structure offers multiple points for further chemical modification. While its biological activity is yet to be extensively explored, related compounds show promise as anti-inflammatory agents, providing a strong rationale for further investigation of this molecule and its derivatives. This guide serves as a foundational resource for scientists interested in exploring the chemical and biological landscape of this intriguing compound.

References

- BenchChem. Application Note: Structural Elucidation of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate using NMR and Mass Spectrometry.

- BenchChem. A Comparative Guide to Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate and Other Alkylphenyl Oxooctanoates in Inflammation Research.

- BLDpharm. 898777-65-6|this compound.

- PubChem. Ethyl 8-bromooctanoate.

- BenchChem. Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide.

- Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing.

Sources

An In-Depth Technical Guide to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is a niche chemical compound characterized by a long-chain aliphatic ester, an aromatic ketone, and a nitro functional group. While not a widely studied molecule with a documented history of discovery, its structural motifs suggest significant potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive analysis of the compound, including a scientifically robust discussion of its synthetic pathways, a predictive overview of its physicochemical and spectroscopic properties, and an evidence-based exploration of its potential applications. The narrative emphasizes the chemical logic behind synthetic strategies and characterization, offering field-proven insights for researchers working with this or structurally related molecules.

Introduction and Chemical Identity

This compound (CAS No. 898777-65-6) is an organic compound that belongs to the class of aromatic ketoesters. Its structure features a C8 aliphatic chain, functionalized with an ethyl ester at one terminus and a 4-nitrophenyl ketone at the other. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's reactivity and electronic properties.

Historically, the synthesis of such specific long-chain aryl ketones is often driven by the need for chemical building blocks in targeted synthesis programs rather than a singular "discovery" event. It is primarily available through chemical suppliers as a research chemical, indicating its role as a starting material or intermediate rather than an end-product.

Synthesis and Mechanistic Considerations: A Tale of Two Steps

The direct synthesis of this compound presents a significant chemical challenge. A standard approach for creating aryl ketones is the Friedel-Crafts acylation . However, this reaction is an electrophilic aromatic substitution and is notoriously ineffective on strongly deactivated aromatic rings.[1][2] The nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density from the benzene ring and rendering it nucleophilicly insufficient to attack the acylium ion intermediate required for the reaction.[1]

Therefore, a direct acylation of nitrobenzene is not a viable synthetic strategy. A more chemically sound and logical approach involves a multi-step pathway: first, the construction of the aryl ketone, followed by the introduction of the nitro group.

Proposed Two-Step Synthetic Pathway

Step 1: Friedel-Crafts Acylation of Benzene The initial step involves the synthesis of the precursor, Ethyl 8-oxo-8-phenyloctanoate. This is achieved via a classic Friedel-Crafts acylation of benzene with an acylating agent derived from suberic acid, such as ethyl 8-chloro-8-oxooctanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.[4]

Step 2: Electrophilic Aromatic Substitution (Nitration) The second step is the nitration of the resulting Ethyl 8-oxo-8-phenyloctanoate. The acyl group is a meta-directing deactivator. However, the reaction can be forced, typically using a mixture of concentrated nitric acid and sulfuric acid. This will predominantly yield the meta-substituted product. Achieving the desired para-isomer as the major product from this specific precursor is challenging and would likely result in a mixture of isomers requiring careful chromatographic separation. The formation of the para-isomer is sterically less hindered than the ortho-isomer, but electronic effects favor the meta position.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Spectroscopic Characterization

The structural features of this compound give rise to a predictable spectroscopic profile, essential for its identification and quality control.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 898777-65-6 | [5][6] |

| Molecular Formula | C₁₆H₂₁NO₅ | [5][6] |

| Molecular Weight | 307.34 g/mol | [5][6] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Typically >95% (as supplied for research) | [6] |

Predicted Spectroscopic Profile

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show several characteristic strong absorption bands. Aromatic ketones typically exhibit a C=O stretch below 1700 cm⁻¹ (around 1690 cm⁻¹), while the ester C=O stretch appears at a higher frequency (around 1735 cm⁻¹).[7][8] Two distinct bands for the nitro group (N-O stretch) are expected around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic region would display two distinct doublets characteristic of a 1,4-disubstituted (para) benzene ring, likely downfield (δ 8.0-8.4 ppm) due to the strong deshielding effects of both the carbonyl and nitro groups.[10] The methylene protons (α- to the ketone) would appear around δ 3.0 ppm, while the methylene protons (α- to the ester oxygen) would be around δ 4.1 ppm (as a quartet, coupled to the ethyl's methyl group). The remaining methylene protons of the alkyl chain would resonate between δ 1.3-1.8 ppm.[10]

-

¹³C NMR : The carbonyl carbon of the ketone is highly deshielded and would appear far downfield (δ 195-205 ppm).[7][9] The ester carbonyl carbon would be found around δ 173 ppm. Aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded.

-

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z = 307. Key fragmentation patterns would include α-cleavage on either side of the ketone, leading to fragments corresponding to the loss of the alkyl-ester chain or the 4-nitrophenyl group.[7]

Potential Applications and Biological Rationale

The true value of this compound lies in its potential as a chemical intermediate and a probe for biological activity.

As a Synthetic Intermediate

The 4-nitrophenyl group is a cornerstone in synthetic chemistry.[5][11] Its primary utility comes from the facile reduction of the nitro group to an amine (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and reductive amination. This makes the title compound a valuable precursor for synthesizing more complex molecules, potentially leading to novel active pharmaceutical ingredients (APIs).[11][12]

In Medicinal Chemistry and Drug Development

While no specific biological activity has been reported for this compound, its structural components are found in molecules with known bioactivity.

-

Ketoester Functionality : The β-ketoester motif is a known pharmacophore in compounds with antibacterial activity, sometimes acting by inhibiting bacterial quorum sensing.[6][13] Other ketoesters have demonstrated antimicrobial and anti-inflammatory properties.[14]

-

4-Nitrophenyl Moiety : This group is present in some bioactive compounds and is widely used in biochemical assays. For instance, 4-nitrophenyl esters serve as chromogenic substrates for various enzymes, releasing the yellow 4-nitrophenolate ion upon cleavage, which can be quantified spectrophotometrically.[15][16]

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ketones | OpenOChem Learn [learn.openochem.org]

- 11. kajay-remedies.com [kajay-remedies.com]

- 12. pubs.vensel.org [pubs.vensel.org]

- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 16. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

A Technical Guide to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate: Synthesis, Properties, and Emerging Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is a bifunctional molecule featuring a long aliphatic keto-ester chain and a terminal 4-nitrophenyl group. While specific research on this compound is not extensively published, its structural motifs suggest significant potential across several cutting-edge research domains. The long-chain keto-ester backbone is a known pharmacophore and a versatile synthetic intermediate, while the 4-nitrophenyl group is a well-established photo-caging group and a useful moiety in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential research applications of this compound, positioning it as a valuable tool for chemical biology, drug discovery, and materials science. We offer in-depth, field-proven insights into its potential use as a photocleavable linker, a probe for studying enzyme-substrate interactions, and a candidate for anti-inflammatory drug development.

Introduction: The Molecular Architecture and its Implications

This compound, with CAS number 898777-65-6, is an organic compound that merges two key functional domains: a long-chain keto-ester and an aromatic nitro group.[1] This unique combination makes it a molecule of considerable interest for synthetic and medicinal chemists. Long-chain keto-esters are recognized as important intermediates in the synthesis of complex molecules and bioactive natural products.[2] The aliphatic chain provides lipophilicity, which can be crucial for traversing cellular membranes, while the keto and ester groups offer multiple points for chemical modification.

The terminal 4-nitrophenyl group is particularly significant. The nitroaromatic system is a classic "caged" functional group, susceptible to cleavage upon irradiation with UV light.[3] This property is the foundation for its application in creating photocleavable linkers, which allow for the light-induced release of biologically active molecules with high spatiotemporal control.[4][5] Furthermore, nitrophenyl moieties are present in various pharmacologically active compounds and can be exploited for their electronic properties in designing enzyme inhibitors or molecular probes.

This guide will first detail the probable synthetic route and physicochemical properties of the title compound. It will then explore in-depth its most promising research applications, providing theoretical frameworks and actionable experimental protocols.

Synthesis and Physicochemical Properties

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[6][7] This well-established electrophilic aromatic substitution involves the reaction of nitrobenzene with an acylating agent derived from suberic acid, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Reaction Scheme: Nitrobenzene reacts with ethyl 8-chloro-8-oxooctanoate (suberoyl chloride monoester) in the presence of AlCl₃. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich (relative to the acylium ion) nitrobenzene ring. The strong deactivating effect of the nitro group directs the acylation to the meta position; however, forcing conditions can lead to the para isomer, or an alternative strategy starting with a different para-substituted precursor may be employed. For the synthesis of the target para-substituted compound, a more practical approach would be the Friedel-Crafts acylation of a suitable benzene derivative that can be later converted to the nitro compound, or by using a starting material that already contains the para-nitro group if the reaction is feasible.

dot

Caption: Generalized Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

-

Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Charging the Reactor: Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane (DCM) in the flask and cooled to 0°C in an ice bath.[6]

-

Addition of Acylating Agent: Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent), dissolved in anhydrous DCM, is added dropwise to the stirred AlCl₃ suspension.[6] The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Nitrobenzene (1.0 equivalent) is added dropwise, maintaining the temperature at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction Quenching: The reaction mixture is slowly poured into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.[6]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale / Source |

| CAS Number | 898777-65-6 | BLDpharm Supplier Data[1] |

| Molecular Formula | C₁₆H₂₁NO₅ | Based on structure[1] |

| Molecular Weight | 307.34 g/mol | Based on structure[1] |

| Appearance | Pale yellow oil or low-melting solid | Typical for long-chain esters and nitroaromatics |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water | Predicted based on the long aliphatic chain and aromatic ring |

| Predicted LogP | ~4.5 - 5.5 | High lipophilicity due to the C8 chain and phenyl ring |

| UV-Vis λmax | ~260-280 nm | Characteristic absorbance of the nitrophenyl chromophore |

Potential Research Application 1: Photocleavable Linkers in Chemical Biology

The 4-nitrophenyl group is a well-known photolabile protecting group, often referred to as a "caged" compound.[3] Upon irradiation with UV light (typically ~365 nm), the nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-O bond. This property makes this compound an excellent candidate for development as a photocleavable linker.

Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl derivatives is a well-understood process. The molecule absorbs a photon, leading to the excitation of the nitro group. This excited state abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that ultimately results in cleavage and the release of the caged molecule. This allows for precise "uncaging" or release of a payload in a specific location and at a chosen time.[3][8]

// Nodes Caged [label="Caged Compound\n(Nitrophenyl Derivative)", fillcolor="#F1F3F4"]; Light [label="UV Light (hν)\n~365 nm", shape=ellipse, fillcolor="#FBBC05"]; Excited [label="Excited State\n(Intramolecular H-abstraction)", style=dashed, fillcolor="#FFFFFF"]; Intermediate [label="Aci-nitro Intermediate", style=dashed, fillcolor="#FFFFFF"]; Cleavage [label="Rearrangement &\nCleavage", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Released [label="Released Payload", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Nitroso-ketone\nByproduct", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Caged -> Excited [label="Photon Absorption"]; Light -> Caged [style=dashed, arrowhead=none]; Excited -> Intermediate; Intermediate -> Cleavage; Cleavage -> Released; Cleavage -> Byproduct; }

Caption: Potential intervention in the Arachidonic Acid Cascade.

In Vitro Assay Protocol: mPGES-1 Inhibition

This protocol provides a framework for testing the inhibitory activity of the title compound against human recombinant mPGES-1.

-

Reagents: Human recombinant mPGES-1, Prostaglandin H2 (PGH2) substrate, glutathione (GSH), Tris-HCl buffer, and a Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit. [7]2. Assay Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 2.5 mM GSH.

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the mPGES-1 enzyme and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate for 60 seconds at room temperature.

-

Stop the reaction by adding a stop solution (e.g., containing FeCl₂).

-

-

Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Other Potential Applications

-

Enzyme Substrate/Probe: The p-nitrophenyl group is a chromophore. If the ketone is reduced by a reductase enzyme, the change in the electronic environment of the nitrophenyl group could lead to a shift in its UV-Vis spectrum, allowing for a continuous spectrophotometric assay. Furthermore, p-nitrophenyl esters are used to probe the reaction mechanisms of enzymes like thiolases. [9][10]* Building Block for Heterocyclic Synthesis: Keto-esters are versatile precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals. [11]The ketone and ester functionalities can be used in condensation reactions to build rings.

-

Materials Science: The molecule could be used to create functionalized polymers. The ester could be converted to other functional groups for polymerization, leaving the nitrophenyl ketone as a pendant group that could be used for post-polymerization modification or as a photo-responsive element.

Conclusion

This compound is a molecule with significant untapped potential. Its synthesis is straightforward via established organic chemistry reactions. The true value of this compound lies in its bifunctional nature, which positions it as a highly versatile tool for researchers. The combination of a long-chain keto-ester with a photolabile nitrophenyl group opens up exciting possibilities in the development of advanced drug delivery systems, smart materials, and novel probes for exploring complex biological pathways. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this promising chemical entity.

References

-

A Two-Photon-Photocleavable Linker for Triggering Light-Induced Strand Breaks in Oligonucleotides. ACS Chemical Biology. [Link]

-

A photocleavable linker for the chemoselective functionalization of biomaterials. Journal of Materials Chemistry. [Link]

-

Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. Chemistry REU Program. [Link]

-

p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Research Square. [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal. [Link]

-

2,4-Diketo esters: Crucial intermediates for drug discovery. PubMed. [Link]

Sources

- 1. 898777-65-6|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photocleavable Linkers | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemreu.ku.edu [chemreu.ku.edu]

- 9. researchgate.net [researchgate.net]

- 10. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 8-(4-nitrophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(4-nitrophenyl)-8-oxooctanoate is a bifunctional organic molecule featuring a long-chain ester, a ketone, and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with novel properties. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from readily available materials. The synthetic strategy is designed to be robust and scalable, with explanations of the underlying chemical principles to aid in optimization and troubleshooting.

Synthetic Strategy Overview